allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C24H18O8 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
prop-2-enyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C24H18O8/c1-3-8-29-23(26)13-30-16-5-4-14-9-19(24(27)32-20(14)11-16)18-12-22(25)31-21-10-15(28-2)6-7-17(18)21/h3-7,9-12H,1,8,13H2,2H3 |
InChI Key |
WEACQSZVSLZJLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC(=O)OCC=C)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps. One common method involves the reaction of 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial activity observed in some studies. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cancer, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2-oxo-2H-chromen-4-yl acetic acid: A simpler coumarin derivative with similar biological activities.
(4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: Known for their antimicrobial properties.
Benzofuran and benzoxazol derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate stands out due to its unique combination of two coumarin moieties linked by an allyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
Allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that exhibits potential biological activities, particularly in pharmacological contexts. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.38 g/mol. Its structure features both chromenone and methoxybenzofuran moieties, which are significant for its biological interactions and activities .
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which are critical in mitigating oxidative stress .
- Anticancer Properties : Preliminary studies have indicated that related compounds within the chromenone family demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. For example, compounds similar to allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2-oxo-2H-chromen-7-y]oxy}acetate have shown IC50 values indicating significant anticancer activity .
- Enzyme Inhibition : The compound's structure suggests it may interact with specific enzymes, potentially modulating their activities. For instance, derivatives of chromenones have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in treating neurodegenerative diseases .
The mechanisms through which allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-y)-2-o][3-(7-methoxybenzofuran)]}-acetate exerts its biological effects likely involve:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
- Modulation of Signaling Pathways : It may affect signaling pathways associated with cell proliferation and apoptosis, contributing to its anticancer effects .
Synthesis
The synthesis of allyl 2-{[3-(7-methoxy-2-oxo-2H-chromen-4-y)-2-o][3-(7-methoxybenzofuran)]}-acetate typically involves multi-step organic reactions. Key steps include:
- Formation of the chromenone framework.
- Introduction of the methoxy groups.
- Final esterification to yield the acetate form.
This synthetic route highlights the compound's complexity and the need for careful chemical manipulation to achieve the desired product .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study Reference | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| 4-Methylcoumarin derivatives | AChE Inhibition | 13.5 nM | |
| Coumarin derivatives | Anticancer (MCF-7) | IC50 = 0.47 μM |
These studies illustrate the potential of chromenone derivatives as therapeutic agents, indicating that allyl 2-{[3-(7-methoxy-2-o][3-(7-methoxybenzofuran)]}-acetate may share similar beneficial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
